molecular formula C18H21NO2 B4735785 2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4735785
M. Wt: 283.4 g/mol
InChI Key: BEJPGYLYSYRLBB-UHFFFAOYSA-N
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Description

2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Properties

IUPAC Name

4-(4-propylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-3-11-4-8-14(9-5-11)19-17(20)15-12-6-7-13(10-12)16(15)18(19)21/h4-5,8-9,12-13,15-16H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJPGYLYSYRLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylbenzaldehyde and cyclohexanone.

    Condensation Reaction: The initial step could involve a condensation reaction between 4-propylbenzaldehyde and cyclohexanone in the presence of a base catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the hexahydroisoindole core structure.

    Functional Group Modification: Further functional group modifications, such as oxidation or reduction, may be required to achieve the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to modify the compound’s structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the isoindole core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • 2-(4-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Uniqueness

2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to the presence of the propyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its physical properties, such as solubility and melting point, as well as its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactant of Route 2
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2-(4-propylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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